Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Linear Tetraethylenetriamine
1,4,7-Triazabicyclo[5.2.2]undecane possesses zero rotatable bonds, as computed and reported by PubChem [1]. In contrast, tetraethylenetriamine (a common linear synonym and the closest acyclic comparator) has an estimated 8 rotatable bonds. The complete elimination of conformational degrees of freedom in the target compound pre-organizes the three nitrogen donors into a fixed facial geometry, reducing the entropic penalty upon metal chelation compared to the flexible linear analogue [1].
| Evidence Dimension | Conformational flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Tetraethylenetriamine: ~8 rotatable bonds (estimated from linear C₈H₂₃N₅ structure) |
| Quantified Difference | Absolute reduction of ~8 rotatable bonds; complete conformational locking |
| Conditions | Computed property (PubChem 2.1/Cactvs 3.4.6.11); gas-phase optimized geometry |
Why This Matters
For procurement decisions in coordination chemistry or catalyst design, a pre-organized ligand with zero rotatable bonds offers predictable metal binding stoichiometry and reduced entropic chelation cost, which linear polyamines cannot provide.
- [1] PubChem Compound Summary for CID 45099402, 1,4,7-Triazabicyclo[5.2.2]undecane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/37571-28-1 (accessed 2026-04-28). View Source
